molecular formula C20H23N3O2 B4975802 N-(1-BENZOYL-4-PIPERIDYL)-N'-(3-METHYLPHENYL)UREA

N-(1-BENZOYL-4-PIPERIDYL)-N'-(3-METHYLPHENYL)UREA

Cat. No.: B4975802
M. Wt: 337.4 g/mol
InChI Key: FRADKOXDOTZTTM-UHFFFAOYSA-N
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Description

N-(1-BENZOYL-4-PIPERIDYL)-N’-(3-METHYLPHENYL)UREA is a synthetic organic compound that belongs to the class of urea derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their ability to interact with various biological targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-BENZOYL-4-PIPERIDYL)-N’-(3-METHYLPHENYL)UREA typically involves the reaction of 1-benzoyl-4-piperidone with 3-methylphenyl isocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, under reflux conditions. Catalysts like triethylamine or pyridine may be used to facilitate the reaction.

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. Purification steps such as recrystallization or chromatography might be employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

N-(1-BENZOYL-4-PIPERIDYL)-N’-(3-METHYLPHENYL)UREA can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzoyl or piperidyl moieties.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Oxidized derivatives of the benzoyl or piperidyl groups.

    Reduction: Reduced forms of the benzoyl or piperidyl groups.

    Substitution: Substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials or as a chemical reagent.

Mechanism of Action

The mechanism of action of N-(1-BENZOYL-4-PIPERIDYL)-N’-(3-METHYLPHENYL)UREA involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-Benzoyl-4-piperidyl)-N’-(4-methylphenyl)urea
  • N-(1-Benzoyl-4-piperidyl)-N’-(2-methylphenyl)urea
  • N-(1-Benzoyl-4-piperidyl)-N’-(3-chlorophenyl)urea

Uniqueness

N-(1-BENZOYL-4-PIPERIDYL)-N’-(3-METHYLPHENYL)UREA is unique due to the specific substitution pattern on the phenyl ring, which can influence its chemical reactivity and biological activity. The presence of the 3-methyl group may enhance its interaction with certain biological targets compared to other similar compounds.

Properties

IUPAC Name

1-(1-benzoylpiperidin-4-yl)-3-(3-methylphenyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N3O2/c1-15-6-5-9-18(14-15)22-20(25)21-17-10-12-23(13-11-17)19(24)16-7-3-2-4-8-16/h2-9,14,17H,10-13H2,1H3,(H2,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRADKOXDOTZTTM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)NC2CCN(CC2)C(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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